molecular formula C14H20N2O2 B1409483 Tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate CAS No. 1394954-74-5

Tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate

Cat. No.: B1409483
CAS No.: 1394954-74-5
M. Wt: 248.32 g/mol
InChI Key: RFCDKBGFKMSGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features a tert-butyl ester group, an aminomethyl group, and an isoindoline core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate typically involves the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction of ortho-substituted benzylamines.

    Introduction of Aminomethyl Group: The aminomethyl group is introduced via a reductive amination reaction, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the aminomethyl group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Primary amines, alcohols

    Substitution: Various substituted isoindoline derivatives

Scientific Research Applications

Tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the isoindoline core can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-aminoisoindoline-2-carboxylate
  • Tert-butyl 4-(hydroxymethyl)isoindoline-2-carboxylate
  • Tert-butyl 4-(methylamino)isoindoline-2-carboxylate

Uniqueness

Tert-butyl 4-(aminomethyl)isoindoline-2-carboxylate is unique due to the presence of the aminomethyl group, which provides additional sites for chemical modification and enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h4-6H,7-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCDKBGFKMSGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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